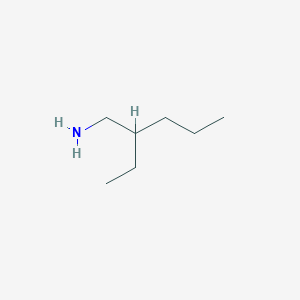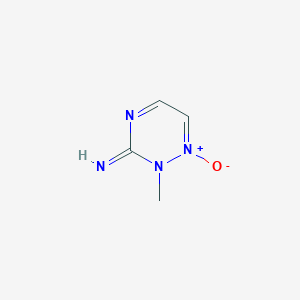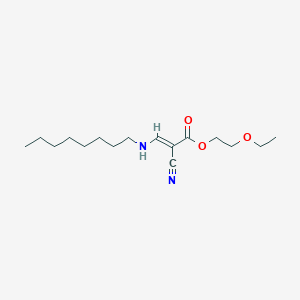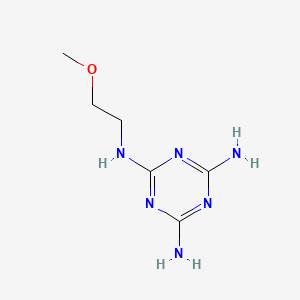
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a disiloxane backbone and a fluorine atom attached to one of the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol typically involves the reaction of fluorinated silanes with appropriate alcohols under controlled conditions. One common method includes the reaction of 3-fluoropropyltrichlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes with different oxidation states.
Substitution: Formation of substituted disiloxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The disiloxane backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol used in different contexts.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct reactivity.
Uniqueness
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is unique due to its disiloxane backbone and the presence of a fluorine atom. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
92810-28-1 |
|---|---|
Molekularformel |
C12H29FO2Si2 |
Molekulargewicht |
280.53 g/mol |
IUPAC-Name |
fluoro-[hydroxy-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H29FO2Si2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12,14H,1-8H3 |
InChI-Schlüssel |
STRBDMAOTUJMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(O)O[Si](C(C)C)(C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)






![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)


![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)

